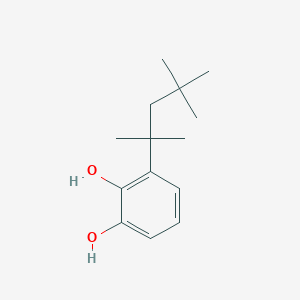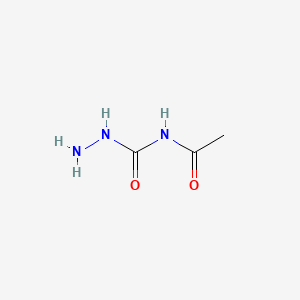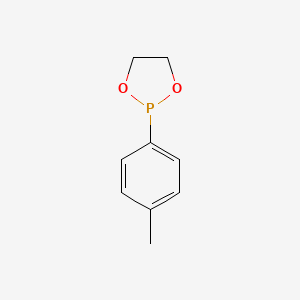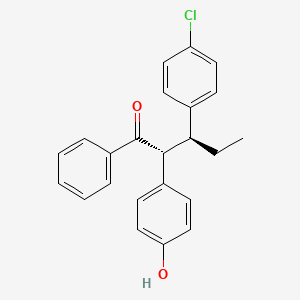
Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- is a complex organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of both chlorophenyl and hydroxyphenyl groups attached to a valerophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of chlorobenzene with valerophenone, followed by hydroxylation of the resulting product. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices.
Chemical Reactions Analysis
Types of Reactions
Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are modulated by the compound’s functional groups. The pathways involved can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Valerophenone: A simpler analog without the chlorophenyl and hydroxyphenyl groups.
Chlorobenzophenone: Contains a chlorophenyl group but lacks the hydroxyphenyl group.
Hydroxybenzophenone: Contains a hydroxyphenyl group but lacks the chlorophenyl group.
Uniqueness
Valerophenone, 3-(p-chlorophenyl)-2-(p-hydroxyphenyl)-, erythro- is unique due to the presence of both chlorophenyl and hydroxyphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
31365-03-4 |
|---|---|
Molecular Formula |
C23H21ClO2 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
(2R,3S)-3-(4-chlorophenyl)-2-(4-hydroxyphenyl)-1-phenylpentan-1-one |
InChI |
InChI=1S/C23H21ClO2/c1-2-21(16-8-12-19(24)13-9-16)22(17-10-14-20(25)15-11-17)23(26)18-6-4-3-5-7-18/h3-15,21-22,25H,2H2,1H3/t21-,22+/m1/s1 |
InChI Key |
HPMFVVZNAVJZFR-YADHBBJMSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)Cl)[C@H](C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)C(C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
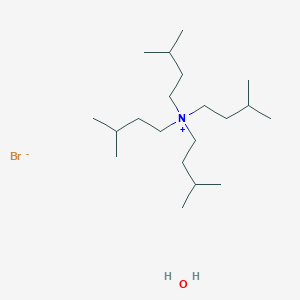

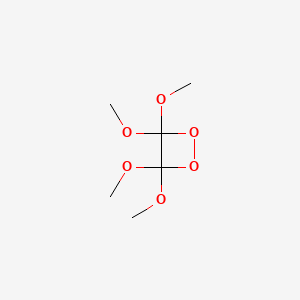
![L-Cysteine, S-(2-methoxy-2-oxoethyl)-N-[N-[N-[N-(1-oxopropyl)-L-phenylalanyl]-L-leucyl]glycyl]-, methyl ester](/img/structure/B14677600.png)
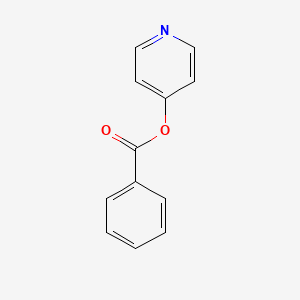
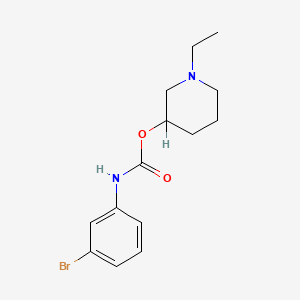

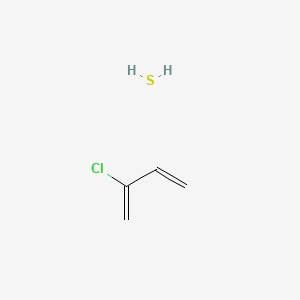
![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
